![molecular formula C22H17N3O2 B5566436 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide” is a complex organic compound that contains a pyridazine ring, a phenyl ring, and a naphthyl ring. The pyridazine ring is a six-membered ring with two nitrogen atoms. It’s known for its reactivity and is often used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
Pyridazine compounds are known for their reactivity and can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide” can undergo would depend on the reaction conditions and reagents used.Aplicaciones Científicas De Investigación
Water Oxidation Catalysts
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide has been investigated for its potential in water oxidation catalysis. For instance, studies have explored the synthesis and characterization of complexes showing promise for water oxidation, highlighting the role of specific ligands in enhancing catalytic efficiency (R. Zong & R. Thummel, 2005). These findings contribute to the development of efficient and sustainable water-splitting technologies.
Histochemical Techniques
Research has also delved into histochemical techniques, with N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide derivatives being explored for tissue oxidase demonstration. This work expands the toolbox for histological studies, enabling detailed analysis of tissue samples and offering insights into cellular processes and structures (M. S. Burstone, 1959).
Pharmacological Evaluation
In pharmacological research, derivatives have been evaluated for their potential in toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. Computational and experimental methods have been applied to study the interactions with biological targets, offering a foundation for developing new therapeutic agents (M. Faheem, 2018).
Catalytic Applications
The compound and its derivatives have been utilized in catalytic applications, such as palladium-catalyzed cycloaromatization reactions. These studies not only shed light on the mechanisms of complex chemical transformations but also contribute to the synthesis of novel compounds with potential applications in materials science and pharmaceuticals (Peiyuan Li et al., 2015).
Synthesis of Fused Azines
Further research has focused on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, leading to the development of fused azines. These compounds hold significance in the field of organic chemistry, providing new pathways for the synthesis of complex molecules with diverse applications (H. M. Ibrahim & H. Behbehani, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-6-13-21(25-24-15)27-20-11-9-19(10-12-20)23-22(26)18-8-7-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNZWUXCJYWHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)
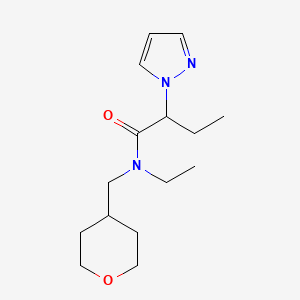
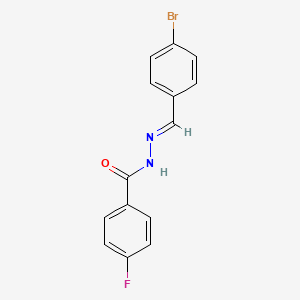

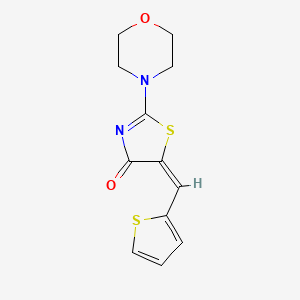
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
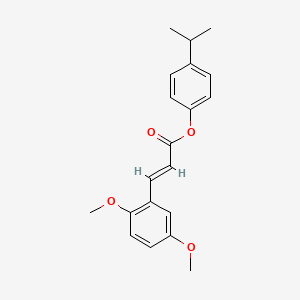
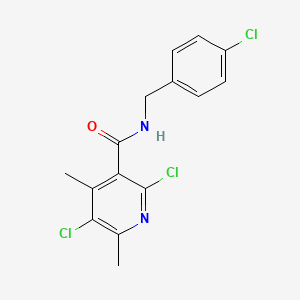
![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)